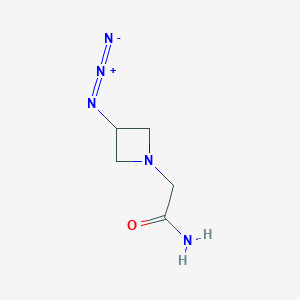
2-环丙基-6-(二氟甲基)嘧啶-4-胺
描述
Chemical Reactions Analysis
The specific chemical reactions involving “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. Pyrimidinamine derivatives are generally known for their fungicidal activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” are not detailed in the available resources. The molecular weight of the compound is 185.17 g/mol.科学研究应用
杀螨剂开发
2-环丙基-6-(二氟甲基)嘧啶-4-胺: 已被用于开发新型杀螨剂。 一种衍生物,HNPC-A188,表现出优异的杀螨活性,对哺乳动物的毒性很低 。该化合物对二斑叶螨(一种常见的螨虫害虫)有效,证明了其在农业中提供更安全、更高效的害虫防治解决方案的潜力。
农药抗性管理
嘧啶-4-胺衍生物的独特作用机制有助于管理农业害虫的农药抗性 。通过提供与现有杀虫剂不同的作用机制,这些化合物可以整合到抗性管理策略中,以延长害虫防治措施的有效性。
亲脂性药代动力学增强
将氟烷基硫基,如三氟乙基硫醚,引入嘧啶衍生物中,可以显著提高药物分子的亲脂性药代动力学特性 。这种增强可以导致更好的药物吸收、分布、代谢和排泄 (ADME) 特性。
农药创新
嘧啶-4-胺衍生物凭借其优异的生物活性及其广泛的应用,处于农药创新的前沿 。它们为作物保护提供了新的解决方案,应对不断发展的害虫抗性和对可持续农业实践的需求。
化学合成与优化
作用机制
Mode of Action
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine interacts with its target, the mitochondrial complex I, by inhibiting its electron transport function . This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .
Pharmacokinetics
Similar compounds in the pyrimidinamine class are known to have good bioavailability .
Result of Action
The primary result of the action of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is the disruption of normal cellular function due to the inhibition of mitochondrial complex I . This can lead to cell death, making this compound potentially useful as a pesticide .
未来方向
Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . With the increasing evolution of pesticide resistance, there is a consensus to develop new agrochemicals in which both non-target resistance and target resistance have not evolved . Therefore, “2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine” and other pyrimidinamine derivatives may have potential for future research and development in the field of agrochemicals.
生化分析
Biochemical Properties
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with mitochondrial complex I electron transport inhibitors, which are crucial in cellular respiration and energy production . These interactions can lead to changes in the activity of the enzymes, potentially inhibiting or activating them, and thereby affecting the overall biochemical pathways within the cell.
Cellular Effects
The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitochondrial electron transport chain, leading to alterations in ATP production and overall cellular energy metabolism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in critical cellular processes.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, its interaction with mitochondrial complex I can inhibit the enzyme’s activity, disrupting the electron transport chain and reducing ATP production . This inhibition can lead to a cascade of effects, including changes in cellular metabolism and energy homeostasis. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall physiology. At higher doses, it can lead to significant changes in cellular metabolism, gene expression, and overall health . Toxic or adverse effects may also be observed at high doses, including potential damage to vital organs and disruption of normal physiological processes. Understanding these dosage effects is essential for determining the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play critical roles in cellular metabolism, including those involved in the mitochondrial electron transport chain These interactions can affect metabolic flux and the levels of key metabolites, leading to changes in overall cellular energy production and homeostasis
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to proteins and other biomolecules, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism
属性
IUPAC Name |
2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-7(10)5-3-6(11)13-8(12-5)4-1-2-4/h3-4,7H,1-2H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQFMYCLJKPFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


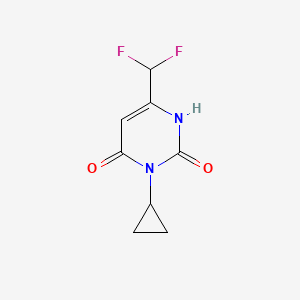
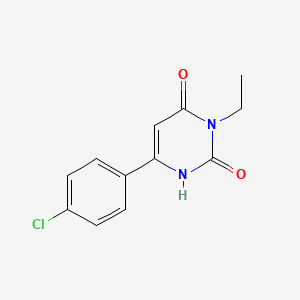
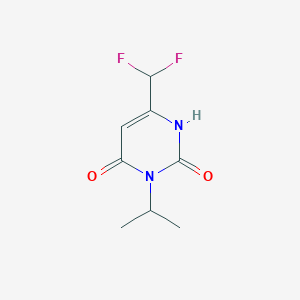
![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)
![N-[3-(Hydrazinocarbonyl)phenyl]-2-methylpropanamide](/img/structure/B1484080.png)

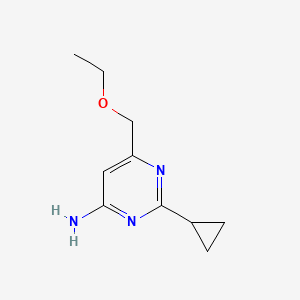

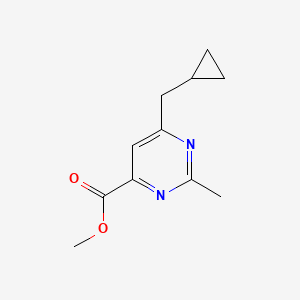
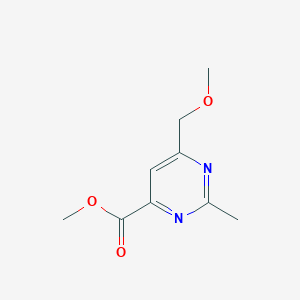
![4-Chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1484091.png)
![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)
![(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1484093.png)
